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Introduction

Tanzisertib (formerly known as CC-930) is a potent, orally bioavailable, small-molecule inhibitor
of c-Jun N-terminal kinases (JNKs).[1] The JNK signaling pathway, a critical component of the
mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular
processes, including inflammation, apoptosis, and cell differentiation.[2][3] Dysregulation of the
JNK pathway has been linked to the pathogenesis of numerous diseases, including fibrotic
conditions, inflammatory disorders, and neurodegenerative diseases.[3][4] Tanzisertib was
developed to target this pathway and was investigated for its therapeutic potential in several
indications, most notably idiopathic pulmonary fibrosis (IPF) and discoid lupus erythematosus.
[5][6] This document provides a detailed technical overview of the discovery and development
of Tanzisertib, including its mechanism of action, key experimental data, and relevant signaling
pathways.

Mechanism of Action

Tanzisertib is a pan-JNK inhibitor, meaning it targets all three JNK isoforms (JNK1, JNK2, and
JNK3).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK
enzyme and preventing the phosphorylation of its downstream substrates, most notably the
transcription factor c-Jun.[1][7] The phosphorylation of c-Jun is a critical step in the activation of
the AP-1 transcription factor complex, which regulates the expression of genes involved in
inflammation and fibrosis.[8]
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Quantitative Data

The following tables summarize the key quantitative data for Tanzisertib's in vitro and in vivo
activity.

Table 1: In Vitro Inhibitory Activity of Tanzisertib

Target Assay Type IC50 Ki

JNK1 Cell-free assay 61 nM[1][7] 44 + 3 nM[1][7]
JNK2 Cell-free assay 5 nM[7] 6.2 £ 0.6 nM[1][7]
JNK3 Cell-free assay 5 nM[7]

Phospho-cJun
Formation (in human Cell-based assay 1 uM[7][9]
PBMC)

Table 2: In Vitro Selectivity of Tanzisertib against other Kinases

Target IC50

ERK1 0.48 uM[1][7]
p38a 3.4 uM[1][7]
EGFR 0.38 pM[7][10]

Tanzisertib showed remarkable selectivity in a panel of 240 kinases, with EGFR being the only
non-MAP kinase inhibited by more than 50% at a concentration of 3 uM.[7] It did not
significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters at
concentrations up to 10 pM.[7]

Table 3: In Vivo Efficacy of Tanzisertib
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Animal Model Condition Dosage Route Effect

23% inhibition of

LPS-induced
Rat ) 10 mg/kg Oral TNFa
TNFa production )
production[1][7]
77% inhibition of
LPS-induced
Rat ) 30 mg/kg Oral TNFa
TNFa production )
production[1][7]
Bleomycin- Prevention and
Mouse induced dermal 150 mg/kg Not specified regression of
fibrosis fibrosis[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Inhibition of c-Jun Phosphorylation in Jurkat T cells

This protocol describes a cell-based assay to determine the inhibitory effect of Tanzisertib on
JNK activity by measuring the phosphorylation of its substrate, c-Jun.[7]

Cell Culture and Treatment:

Jurkat T cells are seeded at a density of 5 x 1075 cells/well in 96-well membrane filter plates.

[7]

Cells are pre-treated with or without Tanzisertib for 30 minutes.[7]

JNK pathway is stimulated by adding 0.3 ug/ml anisomycin for an additional 40 minutes.[7]

Cells are pelleted by vacuum filtration.[7]
Cell Lysis and Lysate Collection:

o Cell lysates are prepared by adding 75 pl/well of lysis buffer (20 mM HEPES pH 7.4, 100 mM
NacCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease
inhibitors) and incubating for 30 minutes at room temperature.[7]
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Lysates are filtered and collected in a new 96-well plate.[7]

DELFIA Assay for Phosphorylated c-Jun:

45 ul of cell lysate is added to an assay plate pre-coated with GST-c-Jun and containing 10
mM MgCI2.[7]

The plate is incubated for 10 minutes at room temperature to allow for the kinase reaction.[7]

The reaction is stopped by washing with Tris-buffered saline containing 0.02% Tween 20.[7]

Phosphorylated GST-c-Jun is detected using a Europium-labeled anti-phospho-c-Jun
antibody, followed by the addition of DELFIA assay buffer and enhancement solution.[7]

Plate fluorescence is measured to quantify the amount of phosphorylated c-Jun.[7]

Bleomycin-Induced Dermal Fibrosis Mouse Model

This in vivo protocol is used to assess the anti-fibrotic efficacy of Tanzisertib.[1]

Dermal fibrosis is induced in mice by subcutaneous injections of bleomycin.[1]

For prevention studies, Tanzisertib is administered concurrently with the bleomycin
challenge.

For regression studies, significant dermal fibrosis is allowed to establish for three weeks after
the start of the bleomycin challenge before treatment with Tanzisertib begins.[1]

In one described study, mice were challenged with bleomycin for six weeks. One group
received Tanzisertib at 50 mg/kg and another at 150 mg/kg for the final three weeks. A
positive control group received imatinib at 50 mg/kg for the final three weeks.[1]

The extent of dermal fibrosis is assessed at the end of the study through histological analysis
and other relevant endpoints.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the JNK signaling pathway and a typical experimental

workflow for evaluating JNK inhibitors.
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Caption: The JNK Signaling Pathway and the inhibitory action of Tanzisertib.
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Caption: Workflow for assessing inhibition of c-Jun phosphorylation.

Clinical Development and Discontinuation

Tanzisertib entered clinical development and was evaluated in Phase 2 trials for idiopathic
pulmonary fibrosis (NCT01203943) and discoid lupus erythematosus (NCT01466725).[5][6]
However, the development of Tanzisertib was ultimately discontinued.[5] The Phase 2 study in
IPF was terminated due to an unfavorable benefit/risk profile, which included observations of
hepatic toxicity.[6] Similarly, the trial in discoid lupus erythematosus was also terminated.[5][7]

Following the discontinuation of Tanzisertib, research efforts focused on developing JNK
inhibitors with a different selectivity profile.[11] It was hypothesized that JNK1, rather than JNK2
or JNK3, might be the primary driver of fibrosis pathology.[11] This led to the development of
second-generation JNK inhibitors, such as CC-90001, which have a bias towards JNK1
inhibition.[11][12]

Conclusion

Tanzisertib is a potent pan-JNK inhibitor that demonstrated significant anti-inflammatory and
anti-fibrotic activity in preclinical models. Its development provided valuable insights into the
role of the JNK signaling pathway in disease and the therapeutic potential of INK inhibition.
Although its clinical development was halted due to safety concerns, the knowledge gained
from the Tanzisertib program has paved the way for the development of next-generation JNK
inhibitors with improved selectivity and safety profiles. The story of Tanzisertib's discovery and
development serves as an important case study in the challenges and learnings inherent in
drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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